molecular formula C17H14BrNO3 B2691563 5-Bromo-1-(4-ethoxybenzyl)indoline-2,3-dione CAS No. 862691-40-5

5-Bromo-1-(4-ethoxybenzyl)indoline-2,3-dione

Cat. No. B2691563
CAS RN: 862691-40-5
M. Wt: 360.207
InChI Key: OHUQTGWVDJJTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(4-ethoxybenzyl)indoline-2,3-dione is an organic compound that has gained increasing attention in the scientific community due to its potential applications in various fields of research and industry. It is a derivative of indole, a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community . A method for the synthesis of a similar compound commenced from the double Sonogashira reaction of the newly synthesized electron-rich 2,5-dibromo-3-methoxy-1,4-dianiline and an excess of propargylic alcohol with Pd(OAc) 2, 1,1′-bis(di-tert-butylphosphino)ferrocene and K 2 CO 3 in N-methyl-2 .


Molecular Structure Analysis

The molecular formula of 5-Bromo-1-(4-ethoxybenzyl)indoline-2,3-dione is C17H14BrNO3, and its molecular weight is 360.207. The crystal structure of a similar compound, 5-bromo-1-ethyl-indoline-2,3-dione, shows that the indoline ring system is almost planar .


Chemical Reactions Analysis

Indole derivatives show various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Scientific Research Applications

Antiproliferative/Cytotoxic Activity

The compound has been used in the synthesis of 5-bromosubstituted derivatives of indole phytoalexins . These novel compounds were screened in vitro for antiproliferative/cytotoxic activity against seven human cancer cell lines . Some analogues showed activity that was better or comparable to that of cisplatin, a common chemotherapy drug .

Lower Toxicity

Compared to cisplatin, these 5-bromosubstituted analogues of indole phytoalexins exhibited lower toxicity on 3T3 cells . This suggests potential for safer therapeutic applications.

Antifungal Activities

Indole derivatives, including those with 5-bromo substitutions, have been found to exhibit a wide range of antifungal activities .

Antibacterial Effect

These compounds also show moderate antibacterial effects , which could be harnessed for the development of new antibiotics.

Antiprotozoal Activity

Indole derivatives have been found to exhibit antiprotozoal activity , which could be useful in the treatment of diseases caused by protozoan parasites.

Treatment of Neurological Disorders

The anti-aggregation effect of certain indole derivatives has been demonstrated in the cerebrospinal fluid of patients with multiple sclerosis . This suggests potential applications in the treatment of neurological disorders.

Anti-HIV Activity

Certain indolyl derivatives have been reported to show anti-HIV-1 activity .

Antitubercular Activity

Some indole derivatives have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .

properties

IUPAC Name

5-bromo-1-[(4-ethoxyphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3/c1-2-22-13-6-3-11(4-7-13)10-19-15-8-5-12(18)9-14(15)16(20)17(19)21/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUQTGWVDJJTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(4-ethoxybenzyl)indoline-2,3-dione

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